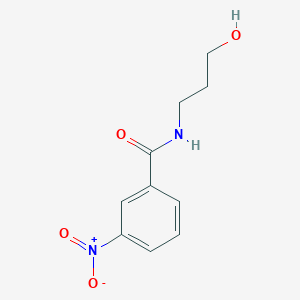

N-(3-hydroxypropyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

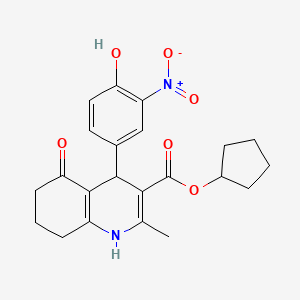

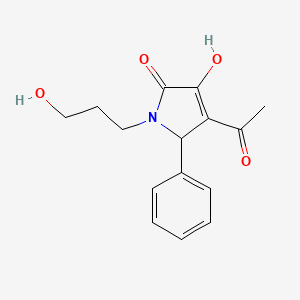

N-(3-hydroxypropyl)-3-nitrobenzamide (HPNB) is an organic compound that has gained significant attention in the scientific community due to its potential in various applications. HPNB is a nitroaromatic compound that possesses unique properties, including its ability to act as a nitroreductase substrate. The compound's chemical structure consists of a benzene ring, a nitro group, and a hydroxypropyl group attached to an amide functional group.

Mechanism of Action

N-(3-hydroxypropyl)-3-nitrobenzamide is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amine group. This reduction reaction generates reactive oxygen species, which can lead to DNA damage and cell death. The mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide is dependent on the specific nitroreductase enzyme present in the system, as different enzymes have varying substrate specificities and catalytic efficiencies.

Biochemical and Physiological Effects

The reduction of N-(3-hydroxypropyl)-3-nitrobenzamide by nitroreductase enzymes leads to the generation of reactive oxygen species, which can cause oxidative stress and DNA damage in cells. This effect has been exploited in cancer therapy, where nitroreductase enzymes are used to activate prodrugs that release cytotoxic agents upon reduction. N-(3-hydroxypropyl)-3-nitrobenzamide has also been shown to have antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-(3-hydroxypropyl)-3-nitrobenzamide's unique properties make it a valuable tool for studying nitroreductase enzymes and their role in drug metabolism and cancer therapy. The compound's ability to act as a substrate for nitroreductase enzymes allows for the measurement of enzyme activity in various biological samples. However, the use of N-(3-hydroxypropyl)-3-nitrobenzamide in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

The potential applications of N-(3-hydroxypropyl)-3-nitrobenzamide in various fields, including biochemistry, pharmacology, and biomedicine, make it an exciting area of research. Future studies could focus on optimizing the synthesis method of N-(3-hydroxypropyl)-3-nitrobenzamide to increase yield and purity, as well as exploring the compound's potential as a therapeutic agent for cancer and infectious diseases. Further research could also investigate the mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide and its interactions with nitroreductase enzymes in more detail, leading to a better understanding of the role of these enzymes in drug metabolism and cancer therapy.

Synthesis Methods

N-(3-hydroxypropyl)-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with 3-chloropropanol in the presence of a base, followed by the reaction of the resulting product with ammonia to form N-(3-hydroxypropyl)-3-nitrobenzamide. The purity of the compound can be increased through further purification steps, such as recrystallization or column chromatography.

Scientific Research Applications

N-(3-hydroxypropyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. The compound's unique properties make it a valuable tool for studying the mechanisms of nitroreductase enzymes, which play a crucial role in drug metabolism and cancer therapy. N-(3-hydroxypropyl)-3-nitrobenzamide has also been used as a substrate for measuring nitroreductase activity in various biological samples, such as cell lysates and tissue extracts.

properties

IUPAC Name |

N-(3-hydroxypropyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-6-2-5-11-10(14)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,13H,2,5-6H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOMCQNUAPHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385326 |

Source

|

| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxypropyl)-3-nitrobenzamide | |

CAS RN |

5181-91-9 |

Source

|

| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)

![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)